molecular formula C28H26N4O2 B12213341 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12213341
M. Wt: 450.5 g/mol
InChI Key: OZEPDLSSMYQLLE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethoxyphenyl and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C28H26N4O2/c1-33-25-14-13-20(17-26(25)34-2)15-16-29-27-18-24(22-11-7-4-8-12-22)31-28-23(19-30-32(27)28)21-9-5-3-6-10-21/h3-14,17-19,29H,15-16H2,1-2H3

InChI Key

OZEPDLSSMYQLLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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